molecular formula C21H22N4O3 B12269322 2-(2-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}-2-oxoethyl)-2,3-dihydro-1H-isoindole-1,3-dione

2-(2-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}-2-oxoethyl)-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B12269322
M. Wt: 378.4 g/mol
InChI Key: FDSQHJKFHQAOLR-UHFFFAOYSA-N
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Description

2-(2-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}-2-oxoethyl)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindole derivatives Isoindole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}-2-oxoethyl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate. This involves the reaction of pyridine-2-amine with methyl iodide to form methyl(pyridin-2-yl)amine. This intermediate is then reacted with piperidine to form 4-[methyl(pyridin-2-yl)amino]piperidine.

    Formation of the Isoindole Intermediate: The next step involves the formation of the isoindole intermediate. This is achieved by reacting phthalic anhydride with an appropriate amine to form the isoindole-1,3-dione core structure.

    Coupling Reaction: The final step involves the coupling of the piperidine intermediate with the isoindole intermediate. This is typically achieved through a nucleophilic substitution reaction, where the piperidine intermediate is reacted with the isoindole intermediate in the presence of a suitable base and solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques to enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}-2-oxoethyl)-2,3-dihydro-1H-isoindole-1,3-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and isoindole moieties.

    Reduction: Reduction reactions can also occur, especially at the carbonyl groups present in the isoindole-1,3-dione structure.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the pyridine and piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents for substitution reactions include halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the piperidine ring may lead to the formation of N-oxide derivatives, while reduction of the carbonyl groups may yield alcohol derivatives.

Scientific Research Applications

2-(2-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}-2-oxoethyl)-2,3-dihydro-1H-isoindole-1,3-dione has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs for the treatment of various diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}-2-oxoethyl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)-1H-indole: This compound shares the pyridine and indole moieties but lacks the piperidine and isoindole-1,3-dione structures.

    4-(Pyridin-2-yl)piperidine: This compound contains the pyridine and piperidine moieties but lacks the isoindole-1,3-dione structure.

Uniqueness

2-(2-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}-2-oxoethyl)-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its combination of the pyridine, piperidine, and isoindole-1,3-dione moieties. This unique structural arrangement contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C21H22N4O3

Molecular Weight

378.4 g/mol

IUPAC Name

2-[2-[4-[methyl(pyridin-2-yl)amino]piperidin-1-yl]-2-oxoethyl]isoindole-1,3-dione

InChI

InChI=1S/C21H22N4O3/c1-23(18-8-4-5-11-22-18)15-9-12-24(13-10-15)19(26)14-25-20(27)16-6-2-3-7-17(16)21(25)28/h2-8,11,15H,9-10,12-14H2,1H3

InChI Key

FDSQHJKFHQAOLR-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)C(=O)CN2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=N4

Origin of Product

United States

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